molecular formula C9H13N3OS B1314042 N-(2-ethoxyphenyl)hydrazinecarbothioamide CAS No. 64374-51-2

N-(2-ethoxyphenyl)hydrazinecarbothioamide

Cat. No.: B1314042
CAS No.: 64374-51-2
M. Wt: 211.29 g/mol
InChI Key: RWSTWHYDBKQKHP-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)hydrazinecarbothioamide is a chemical compound with the molecular formula C9H13N3OSThis compound is a yellow crystalline solid that is soluble in organic solvents. It has been studied for its potential biological and industrial applications.

Preparation Methods

The synthesis of N-(2-ethoxyphenyl)hydrazinecarbothioamide typically involves the reaction of 2-ethoxyaniline with thiocarbonyldiimidazole, followed by the addition of hydrazine hydrate. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(2-ethoxyphenyl)hydrazinecarbothioamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-ethoxyphenyl)hydrazinecarbothioamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: Studies have explored its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This compound may also interfere with cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

N-(2-ethoxyphenyl)hydrazinecarbothioamide can be compared with other similar compounds such as:

    N-phenylhydrazinecarbothioamide: Lacks the ethoxy group, which may affect its solubility and reactivity.

    N-(2-methoxyphenyl)hydrazinecarbothioamide: Contains a methoxy group instead of an ethoxy group, which can influence its chemical properties and biological activity.

    N-(2-chlorophenyl)hydrazinecarbothioamide:

This compound is unique due to the presence of the ethoxy group, which can enhance its solubility in organic solvents and potentially improve its biological activity.

Properties

IUPAC Name

1-amino-3-(2-ethoxyphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3OS/c1-2-13-8-6-4-3-5-7(8)11-9(14)12-10/h3-6H,2,10H2,1H3,(H2,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSTWHYDBKQKHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60499052
Record name N-(2-Ethoxyphenyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64374-51-2
Record name N-(2-Ethoxyphenyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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